molecular formula C11H21N3S B14947128 2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 384860-71-3

2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B14947128
CAS No.: 384860-71-3
M. Wt: 227.37 g/mol
InChI Key: RXZWKHJERYXKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione (CAS: 384860-71-3) is a spirocyclic compound featuring a 1,2,4-triazole ring fused to a decane system via a spiro junction at position 4.5. Its structure is distinguished by four methyl substituents at positions 2, 7, 7, and 9, contributing to its steric and electronic properties. While direct synthesis details for this compound are sparse in the provided evidence, related analogs are synthesized via microwave irradiation, which enhances yield and efficiency compared to traditional methods .

The compound’s biological relevance is inferred from structurally similar derivatives, such as 7,9-diphenyl-1,2,4-triazaspiro[4.5]decane-3-thiones, which exhibit notable antimicrobial activity against pathogens like Candida albicans and Aspergillus flavus .

Properties

CAS No.

384860-71-3

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

2,7,7,9-tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C11H21N3S/c1-8-5-10(2,3)7-11(6-8)12-9(15)14(4)13-11/h8,13H,5-7H2,1-4H3,(H,12,15)

InChI Key

RXZWKHJERYXKOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)NC(=S)N(N2)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps, including acylation, alkylation, and cyclization reactions. The process begins with the preparation of the appropriate precursors, followed by the formation of the spirocyclic core through cyclization reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, alkyl halides, and amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Insights

  • Phenyl and halogenated groups (e.g., 4-chlorophenyl in CAS: 109481-05-2) enhance π-π stacking and electron-withdrawing effects, which correlate with antimicrobial activity . Bulky groups like tert-butyl (CAS: 328090-51-3) significantly increase logP, favoring membrane permeability but possibly limiting solubility .
  • Molecular Weight and logP :

    • Compounds with higher molecular weights (e.g., PHY0181359 at 352.5 g/mol) may face challenges in bioavailability, whereas mid-weight derivatives (e.g., 289–303 g/mol) balance lipophilicity and solubility .

Biological Activity

2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19N3S
  • Molecular Weight : 227.35 g/mol
  • Melting Point : 360-365 °C
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with mitochondrial permeability transition pores (mPTP). Studies indicate that it functions as an inhibitor of mPTP opening, which is crucial in the context of myocardial infarction (MI) and other ischemic conditions. By preventing mPTP opening, the compound helps preserve mitochondrial function and reduces apoptotic cell death during reperfusion injury .

Cardioprotective Effects

Recent research has highlighted the cardioprotective effects of this compound in models of myocardial infarction. The administration of this compound during reperfusion resulted in:

  • Decreased apoptotic rates in cardiac tissue.
  • Improved overall cardiac function.
  • Preservation of mitochondrial ATP content .

Antioxidant Properties

The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is particularly beneficial in conditions characterized by high oxidative stress levels.

Case Studies and Research Findings

StudyFindings
Study on Myocardial Infarction In a controlled study involving rat models of MI, treatment with the compound led to a significant reduction in myocardial damage and improved recovery metrics post-reperfusion .
Oxidative Stress Reduction A study demonstrated that the compound effectively reduced markers of oxidative stress in neuronal cells exposed to toxic conditions .
Inhibition of Apoptosis Research indicated that the compound inhibits apoptosis in various cell lines by modulating key apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.